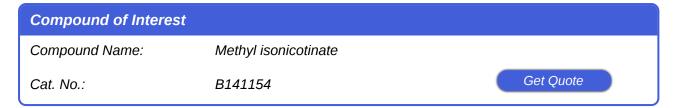


A Comparative Guide to the Biological Activities of Methyl Isonicotinate Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various **methyl isonicotinate** derivatives, with a focus on their antitubercular and anticancer properties. The information is compiled from recent studies to assist researchers in understanding the structure-activity relationships and to guide future drug discovery efforts.

Antitubercular Activity

Derivatives of isonicotinic acid, the parent structure of **methyl isonicotinate**, have long been a cornerstone in the treatment of tuberculosis, with isoniazid (INH) being a primary example.[1][2] Research continues to explore new derivatives to combat drug-resistant strains of Mycobacterium tuberculosis.[2][3]

Comparative Efficacy of Isoniazid Derivatives against M. tuberculosis H37Rv

The following table summarizes the in vitro antitubercular activity of various isonicotinoylhydrazide derivatives, expressed as the minimum inhibitory concentration (MIC) required to inhibit the growth of M. tuberculosis H37Rv.



Compound ID	Derivative Structure/Substituti on	MIC (μg/mL)	Reference
INH	Isoniazid (Reference)	~0.5-1 μM	[1]
1u	2-isonicotinoyl-N- (2,4,6-trichlorophenyl) hydrazine carboxamide	4 μΜ	[1]
11d	Not specified in abstract	1.2	[4]
IBP19	Isoniazid derivative	1.562	[5]
IBP21	Isoniazid derivative	1.562	[5]
IBP22	Isoniazid derivative	1.562	[5]
IBP29	Isoniazid derivative	1.562	[5]
ETH	Ethionamide (Reference)	>150 μg/ml (CC50)	[5]
PYZ	Pyrazinamide (Reference)	3.125	[5]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The antitubercular activity of the compounds is commonly determined using the MABA method. [5]

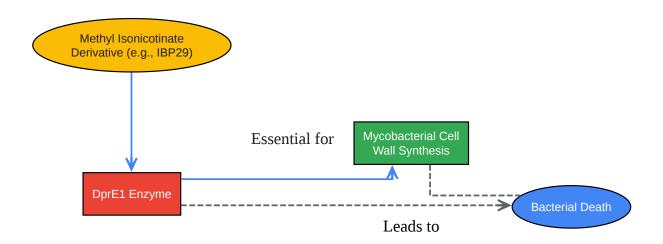
- Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9
 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The culture is
 incubated until it reaches a logarithmic growth phase.
- Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[5] A series of dilutions are then made in a 96-well microplate.[5]



- Inoculation: The bacterial suspension is added to each well containing the diluted compounds.
- Incubation: The microplates are incubated at 37°C for a specified period.
- Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.
- Reading: After further incubation, the fluorescence or absorbance is measured. A change in color from blue to pink indicates bacterial growth.[5] The MIC is determined as the lowest concentration of the compound that prevents this color change.

Mechanism of Action: Inhibition of DprE1 Enzyme

Several isoniazid derivatives have been identified as inhibitors of the DprE1 enzyme, which is crucial for the cell wall development of M. tuberculosis.[5] The inhibition of this enzyme disrupts the synthesis of essential cell wall components, leading to bacterial death.[5]



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Inhibition of DprE1 by **methyl isonicotinate** derivatives.

Anticancer Activity

Recent studies have highlighted the potential of **methyl isonicotinate** and related picolinate derivatives as anticancer agents.[6] These compounds have shown efficacy against various human cancer cell lines, with some exhibiting greater potency than established drugs.[6]



Comparative Efficacy of Picolinamide Derivatives against Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC50) values for selected picolinamide derivatives, demonstrating their anti-proliferative activity.

Compound ID	Cell Line	IC50 (μM)	Reference
6р	MGC-803 (Gastric Cancer)	1.38	[6]
6р	HCT-116 (Colon Cancer)	5.34	[6]
6р	MCF-7 (Breast Cancer)	5.21	[6]
Sorafenib	HepG2 (Liver Cancer)	16.30	[6]
7h	VEGFR-2 (Kinase Assay)	Not specified	[6]
9a	VEGFR-2 (Kinase Assay)	Not specified	[6]
91	VEGFR-2 (Kinase Assay)	Not specified	[6]

Experimental Protocol: MTT Assay for Anti-proliferative Activity

The in vitro anticancer activity is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

- Cell Seeding: Human cancer cells are seeded in 96-well plates and allowed to attach overnight.[6]
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.[6]

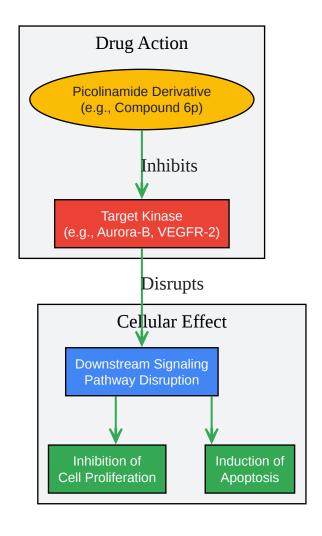


- MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
- IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanism of Action: Kinase Inhibition

Some picolinamide derivatives exert their anticancer effects by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, compound 6p has been shown to selectively inhibit Aurora-B kinase, a key regulator of cell division.[6] Others act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial target in angiogenesis. [6]





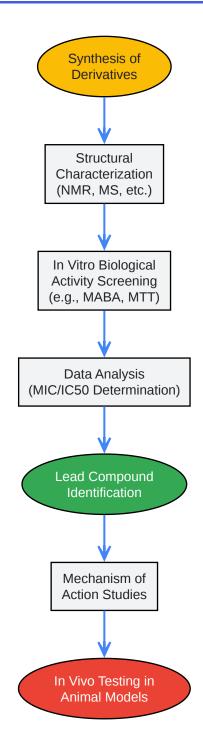
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Mechanism of anticancer activity via kinase inhibition.

General Experimental Workflow for Biological Activity Screening

The initial screening of **methyl isonicotinate** derivatives for biological activity typically follows a standardized workflow.





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